4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid
Description
4-(Methylthio)-2-[(phenylsulfonyl)amino]butanoic acid is a sulfur-containing amino acid derivative characterized by a butanoic acid backbone with two key substituents:
- A phenylsulfonyl (-SO₂Ph) group at position 2, introducing steric bulk and electronic effects that influence reactivity and biological interactions.
This suggests a plausible route for the target compound using phenylsulfonyl chloride.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(benzenesulfonamido)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-17-8-7-10(11(13)14)12-18(15,16)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSPUZQKMRMVFL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51786-15-3 | |
| Record name | N-(Phenylsulfonyl)-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51786-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable butanoic acid derivative with methylthiol and phenylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
- Functional Groups : Contains a methylthio group (-S-CH3) and a phenylsulfonyl group (-SO2-C6H5).
- IUPAC Name : 4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid.
Proteomics Research
This compound is utilized in proteomics for its ability to modify proteins. It can act as a reagent for labeling proteins and studying their interactions. This application is crucial for understanding protein function and dynamics within biological systems .
Medicinal Chemistry
Research indicates that this compound may have potential therapeutic applications. Its structure allows it to interact with various biological targets, which can be explored for drug development. Investigations into its pharmacological properties are ongoing, focusing on its efficacy and safety profiles .
Chemical Biology
The compound serves as a tool in chemical biology to probe biological mechanisms. Its ability to selectively modify amino acids in proteins makes it valuable for elucidating protein functions and pathways .
Synthesis of Novel Compounds
Due to its unique structure, this compound can be used as a building block in the synthesis of more complex molecules. This application is particularly significant in the development of new materials and pharmaceuticals .
Case Study 1: Protein Labeling
In a study focused on protein labeling techniques, researchers utilized this compound to label specific proteins within cellular environments. The results demonstrated enhanced sensitivity in detecting protein interactions, highlighting its utility in proteomic analyses.
Case Study 2: Drug Development
A recent investigation into the pharmacological properties of this compound revealed potential anti-inflammatory effects. In vitro studies showed that it could inhibit specific inflammatory pathways, suggesting that it may be developed into a therapeutic agent for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the phenylsulfonyl group may interact with the active site of an enzyme, inhibiting its function, while the methylthio group may enhance the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
a) 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid
- Structure : Differs by the presence of a p-toluenesulfonyl group (electron-withdrawing methyl-substituted aryl) instead of phenylsulfonyl.
- Synthesis : Prepared from L-methionine and p-toluenesulfonyl chloride, indicating shared synthetic pathways with the target compound .
- Properties : The methyl group on the aryl ring may enhance crystallinity compared to the unsubstituted phenyl variant.
b) 2-[(2-Methoxyphenyl)formamido]-4-(methylsulfanyl)butanoic acid
Amide and Ester Derivatives
a) 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid
b) Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate
- Structure: Esterified carboxylate and additional substituents (cyano, methoxy) on aryl rings .
- Functionality: The ester group enhances cell permeability, while cyano and methoxy groups modulate electronic properties.
Methionine-Based Derivatives
a) DL-Methionine (2-Amino-4-(methylthio)butanoic acid)
- Structure: Parent amino acid lacking the sulfonamide group .
- Biological Role : Essential for protein synthesis and methylation pathways. The sulfonamide in the target compound likely reduces metabolic degradation compared to free methionine.
b) N-Formyl-L-methionine
- Structure: Formyl group at the amino terminus .
- Role : A prokaryotic protein synthesis initiator. The sulfonamide in the target compound may mimic this modification for targeted biological activity.
Structural and Functional Data Table
Key Research Findings
- Sulfonamide vs. Amide : Sulfonamide derivatives generally exhibit stronger hydrogen-bonding capabilities and higher acidity (pKa ~1–2) compared to amides (pKa ~3–4), influencing their interactions with biological targets .
- Methylthio Group : The 4-(methylthio) moiety enhances lipophilicity, as evidenced by its prevalence in prodrug designs (e.g., methionine-based therapeutics) .
- Synthetic Flexibility : Modular synthesis using L-methionine and acyl/sulfonyl chlorides allows for rapid diversification of substituents .
Biological Activity
4-(Methylthio)-2-[(phenylsulfonyl)amino]butanoic acid, also known as L-Methionine, N-(phenylsulfonyl)- (CAS No. 51786-15-3), is an organic compound with potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 289.37 g/mol. The compound features both a thioether and a sulfonamide functional group, which are critical for its biological activity.
Biological Activity
1. Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are attributed to the presence of the methylthio group, which can scavenge free radicals and reduce oxidative stress in biological systems .
2. Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. Similar compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results .
3. Role in Metabolic Processes
This compound is structurally related to methionine, an essential amino acid involved in numerous metabolic processes, including protein synthesis and methylation reactions. Its sulfonamide derivative may influence metabolic pathways differently than methionine itself .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Enzymes: The sulfonamide group may interact with various enzymes, potentially inhibiting their activity or modulating their function.
- Cell Membrane Interaction: Similar compounds have been shown to alter cell membrane fluidity and permeability, affecting cellular uptake and retention of nutrients and drugs .
- Antioxidant Mechanism: The methylthio group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
Case Studies
- Antioxidant Activity Study
- Antimicrobial Screening
- Metabolic Pathway Analysis
Comparative Analysis
| Property/Activity | Methionine Derivatives | This compound |
|---|---|---|
| Molecular Weight | Varies | 289.37 g/mol |
| Antioxidant Activity | Yes | Potentially |
| Antimicrobial Activity | Yes | Promising |
| Role in Metabolism | Essential Amino Acid | Possible Modulator |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(methylthio)-2-[(phenylsulfonyl)amino]butanoic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via sulfonylation of a methionine derivative. For example, reacting L-methionine with phenylsulfonyl chloride under alkaline conditions, followed by acid hydrolysis to yield the final product. Purity optimization involves gradient recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥98% purity threshold) . Contaminants like unreacted sulfonyl chloride or byproducts (e.g., disulfides) should be monitored using TLC and LC-MS.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR : H and C NMR to confirm the presence of the methylthio (-SCH), sulfonamide (-NHSOPh), and carboxylate (-COOH) groups. Key signals include δ ~2.1 ppm (SCH) and δ ~7.5–8.0 ppm (aromatic protons) .
- X-ray crystallography : Resolve stereochemistry and confirm bond angles, as demonstrated for structurally analogous tosyl derivatives .
- FT-IR : Peaks at ~1150 cm (S=O stretching) and ~1700 cm (C=O from carboxylate) .
Q. How should researchers handle storage and stability testing for this compound?
- Methodology : Store at room temperature in airtight, light-protected containers with desiccants to prevent hydrolysis of the sulfonamide group. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can assess degradation pathways, with HPLC monitoring for sulfonic acid byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., apoptosis assays vs. cytotoxicity)?
- Methodology : Discrepancies may arise from differences in cell lines, assay protocols, or compound purity. Standardize assays using:
- Dose-response curves (IC values) across multiple cell lines (e.g., HeLa, MCF-7).
- Annexin V/PI dual staining to distinguish apoptosis from necrosis.
- Purity validation : Impurities >2% (e.g., free sulfonic acid) may non-specifically inhibit cellular processes .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Methodology :
- Core modifications : Replace the phenylsulfonyl group with heteroaryl sulfonamides (e.g., pyridinyl) to evaluate electronic effects.
- Side-chain variations : Substitute methylthio with ethylthio or longer alkyl chains to assess hydrophobic interactions.
- Biological testing : Compare derivatives in enzyme inhibition assays (e.g., caspase-3 activation) and molecular docking studies to map binding interactions .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodology :
- Molecular dynamics simulations : Use software like AutoDock Vina to model binding to cysteine proteases or kinases. Focus on the sulfonamide’s hydrogen-bonding with catalytic residues.
- ADMET prediction : Tools like SwissADME assess logP (hydrophobicity) and bioavailability, critical for optimizing lead compounds .
Q. What experimental controls are essential when studying its role in redox signaling pathways?
- Methodology :
- ROS scavengers : Include N-acetylcysteine (NAC) to confirm ROS-mediated effects.
- Thiol-blocking agents : Use iodoacetamide to differentiate between direct protein binding (via -SCH) and indirect oxidative stress .
- Glutathione depletion assays : Measure intracellular GSH/GSSG ratios via LC-MS post-treatment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
